molecular formula C14H23N3O4 B6350815 Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate CAS No. 1392491-76-7

Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate

Cat. No.: B6350815
CAS No.: 1392491-76-7
M. Wt: 297.35 g/mol
InChI Key: NLXHCXWBIZRMGW-UHFFFAOYSA-N
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Description

Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a cyanide group, and a tert-butoxycarbonyl (Boc) protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyanide Group: The cyanide group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by a cyanide ion.

    Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality on the piperidine ring. This is typically done using Boc anhydride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines .

Scientific Research Applications

Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate involves its interaction with various molecular targets and pathways. The Boc protecting group helps in stabilizing the compound during chemical reactions, while the cyanide group can participate in nucleophilic reactions. The piperidine ring provides a stable scaffold for further functionalization .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate: Similar compounds include other piperidine derivatives with different substituents, such as

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the Boc protecting group and the cyanide group makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 4-cyano-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4/c1-5-20-12(19)17-8-6-14(10-15,7-9-17)16-11(18)21-13(2,3)4/h5-9H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXHCXWBIZRMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)(C#N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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